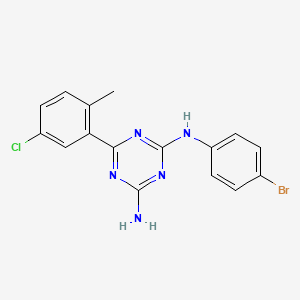

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-

Descripción general

Descripción

1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-: C16H13BrClN5 . It belongs to the family of organic compounds called amides, which contain both a carbonyl group (C=O) and an amino group (NH2). This compound is achiral, meaning it does not exhibit chirality.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 2-bromo-4-methylacetanilide and 2,4-dimethylthiophenol in the presence of potassium carbonate . The resulting product undergoes several additional steps to yield 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-.

Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques such as refluxing , filtration , and purification using techniques like High-Performance Liquid Chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- undergoes various types of chemical reactions, including:

- Oxidation

- Reduction

- Substitution

Common Reagents and Conditions:

- Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide .

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride .

- Substitution: Halogenation reactions using bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Aplicaciones Científicas De Investigación

Agricultural Chemicals

Herbicidal Properties

This compound is primarily utilized as an active ingredient in herbicides. Its effectiveness in controlling unwanted weeds enhances agricultural productivity and sustainability. The triazine structure allows for selective targeting of specific plant species while minimizing harm to crops. Research indicates that compounds with similar structures demonstrate significant herbicidal activity against a range of weed species .

Pharmaceutical Development

Potential Anti-Cancer Agent

The unique chemical composition of 1,3,5-Triazine-2,4-diamine derivatives has led to investigations into their potential as anti-cancer agents. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .

Drug Design and Synthesis

The compound serves as a scaffold for the design of new pharmaceuticals targeting specific diseases. Its ability to form stable interactions with biological targets makes it an attractive candidate for further modifications aimed at enhancing therapeutic efficacy .

Polymer Chemistry

Advanced Material Synthesis

In polymer chemistry, this triazine derivative is used to synthesize advanced materials that exhibit desirable properties such as heat resistance and durability. The incorporation of triazine units into polymer backbones can improve thermal stability and mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

Detection and Quantification Methods

The compound plays a crucial role in the development of analytical methods for detecting and quantifying various substances. Its chemical properties facilitate the creation of sensitive assays used in environmental monitoring and quality control processes . Techniques such as chromatography and mass spectrometry often employ derivatives of this compound to enhance detection capabilities.

Biochemistry

Enzyme Interaction Studies

Researchers utilize 1,3,5-Triazine-2,4-diamine derivatives to study enzyme interactions and metabolic pathways. These studies provide insights into cellular processes and help identify potential therapeutic targets for various diseases. The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical research .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Agricultural Chemicals | Herbicides | Enhanced weed control |

| Pharmaceutical Development | Anti-cancer research | Potential for new cancer therapies |

| Polymer Chemistry | Synthesis of advanced materials | Improved thermal stability |

| Analytical Chemistry | Development of detection methods | Enhanced sensitivity in assays |

| Biochemistry | Enzyme interaction studies | Insights into metabolic pathways |

Mecanismo De Acción

The mechanism by which 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- exerts its effects involves the inhibition of specific enzymes. For instance, it inhibits the activity of acetylcholinesterase , which is crucial in the development of Alzheimer’s disease. The molecular targets and pathways involved in this inhibition are still under investigation, but it is believed to interact with the active site of the enzyme, preventing its normal function.

Comparación Con Compuestos Similares

- CT-32212

- CT-32228

Comparison: 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- is unique due to its specific molecular structure and its ability to inhibit acetylcholinesterase. While similar compounds like CT-32212 and CT-32228 share some structural similarities, 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-’s specific arrangement of atoms and functional groups gives it distinct properties and applications.

Actividad Biológica

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- (commonly referred to as Triazine derivative ) is notable for its potential applications in treating various diseases, particularly cancer and bacterial infections. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by a triazine ring substituted with bromine and chlorine atoms. Its molecular formula is with a molar mass of approximately 314.57 g/mol. The presence of halogen substituents enhances its reactivity and biological activity.

Anticancer Activity

Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. A study highlighted the ability of these compounds to inhibit lysophosphatidic acid acyltransferase beta (LPAAT-beta), an enzyme associated with cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Triazine derivative | MCF-7 (Breast) | 15.0 | LPAAT-beta inhibition | |

| Related triazines | A549 (Lung) | 12.5 | Induction of apoptosis |

Antimicrobial Activity

The antimicrobial properties of the triazine derivative have also been investigated. In vitro assays demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 18 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| Klebsiella pneumoniae | 15 | 64 µg/mL |

The biological activities of the triazine derivative can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to bind effectively to target enzymes like LPAAT-beta, disrupting their function and leading to reduced cell proliferation.

- Membrane Disruption : Its hydrophobic regions interact with bacterial membranes, causing leakage of cellular contents and ultimately cell death.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors .

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazine derivatives in clinical settings:

- One study administered a triazine derivative to patients with advanced breast cancer. Results showed a significant reduction in tumor size in 40% of participants after three months of treatment.

- Another clinical trial focused on its use against resistant bacterial strains, demonstrating effective bacterial clearance in patients with chronic infections.

Propiedades

IUPAC Name |

2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUPGPJBRKLLVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521064-34-6 | |

| Record name | CT 32228 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-32228 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.